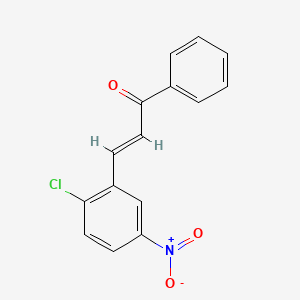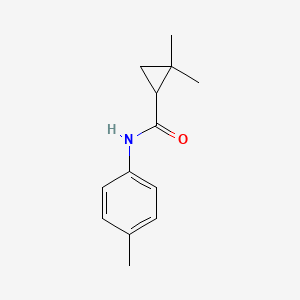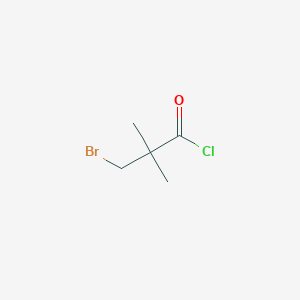
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a morpholinylmethyl group at the 2-position on the anthracenedione structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Formylation: The amino groups are then formylated to produce 1,2-diformyl-9,10-anthracenedione.
Morpholinylmethylation: Finally, the formyl groups are reacted with morpholine to introduce the morpholinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinone compounds.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments with specific color properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-9,10-anthracenedione
- 1-Amino-2-methyl-9,10-anthracenedione
- 1-Amino-2,4-dibromo-9,10-anthracenedione
Uniqueness
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is unique due to the presence of the morpholinylmethyl group, which enhances its solubility and bioavailability. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
30269-28-4 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-amino-2-(morpholin-4-ylmethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-12(11-21-7-9-24-10-8-21)5-6-15-16(17)19(23)14-4-2-1-3-13(14)18(15)22/h1-6H,7-11,20H2 |
InChI-Schlüssel |
KEFOZLCPSNGUCX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Kanonische SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


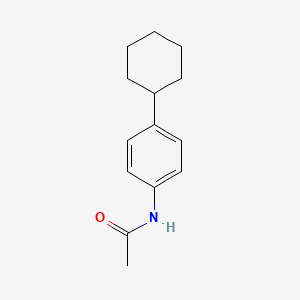
![2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide](/img/structure/B1654907.png)



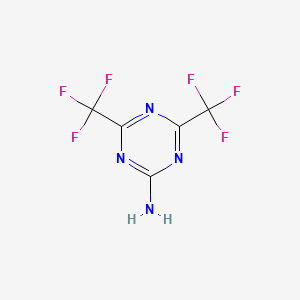

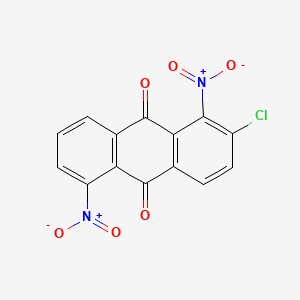
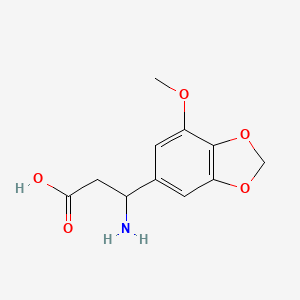
![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
